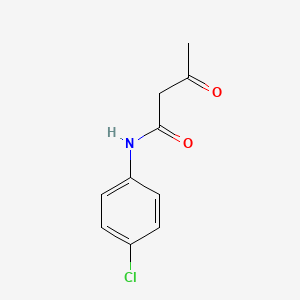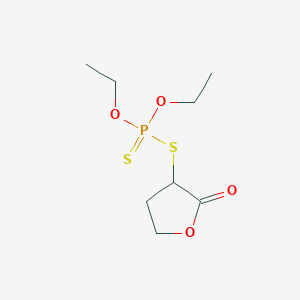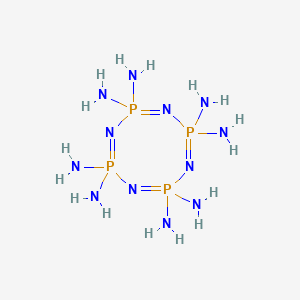![molecular formula C11H16O3 B1666787 2-[2-(Benzyloxy)ethoxy]ethanol CAS No. 2050-25-1](/img/structure/B1666787.png)
2-[2-(Benzyloxy)ethoxy]ethanol
Übersicht
Beschreibung
“2-[2-(Benzyloxy)ethoxy]ethanol” is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of a series of PROTACs . It has a benzyl protecting group and a reactive primary alcohol .
Synthesis Analysis
The compound can be synthesized by the reaction of ethylene oxide with ethanol . It has been used in the 9-(2-hydroxyethyl)-linked synthesis of 2,6-diaminopurines and the synthesis of benzyloxy ethyl methacrylate monomer by esterification with methacryloyl chloride .Molecular Structure Analysis
The molecular structure of “2-[2-(Benzyloxy)ethoxy]ethanol” is represented by the linear formula C13H20O4 . The InChI code for this compound is 1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 .Chemical Reactions Analysis
The primary alcohol in “2-[2-(Benzyloxy)ethoxy]ethanol” can react to further derivatize the compound . It has been used in a base-free iridium-catalyzed direct alkylation of active methylene compounds with alcohols .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.3 . It has a refractive index of n20/D 1.51 (lit.) and a density of 1.094 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties in Silicon Phthalocyanines Synthesis
2-[2-(6-tert-butyl-2H-1,3-benzoxazin-3(4H)-yl)ethoxy]ethanol has been utilized in the synthesis of silicon phthalocyanines. These compounds, upon introduction at the axial positions of silicon(IV) phthalocyanine, have demonstrated interesting electrochemical properties, investigated through cyclic and square wave voltammetry (Bıyıklıoğlu, Ömeroğlu, & Alp, 2016).
Involvement in Polymerization Processes
The compound is involved in the polymerization process of silane coupling agents. Specifically, in the system 3-aminopropyltriethoxy silane–deuterated ethanol–H2O, the rate of release of ethanol from ethoxy groups has been studied using 1H NMR spectroscopy, providing insights into the kinetics of ethanol release and the underlying chemical reactions (Ogasawara, Yoshino, Okabayashi, & O'Connor, 2001).
Role in Adsorption and Decomposition on Supported Au Catalysts
Research has shown that 2-[2-(Benzyloxy)ethoxy]ethanol plays a role in the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides and carbon Norit. The supported Au particles mainly catalyze the dehydrogenation of ethanol, producing hydrogen and acetaldehyde, highlighting the compound's importance in catalysis (Gazsi, Koos, Bánsági, & Solymosi, 2011).
Influence on the Structure of Aqueous Solutions of Cellosolves
Studies on the impact of 2-methoxy ethanol, 2-ethoxy ethanol, and 2-butoxy ethanol (similar to 2-[2-(Benzyloxy)ethoxy]ethanol) on the temperature corresponding to the adiabatic compressibility minimum of water indicate that these cellosolves act as water structure breakers. The research suggests that the structuring ability of these compounds follows a specific order, providing valuable information for industrial applications (Sailaja, Raju, Devi, & Subbarangaiah, 1996).
Applications in Shrinkage-Reducing Admixtures for Cement
The compound has been used in synthesizing shrinkage-reducing admixtures (SRAs) for cementitious materials. This involves a chemical process called ethoxylation, using 2-butoxy ethanol and ethylene or propylene oxide. The SRA synthesized has shown to significantly reduce free drying shrinkage in mortar and concrete, highlighting its potential in construction materials (Rong-bing & Jian, 2005).
Safety And Hazards
The compound is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNVNLFZQFJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281959 | |
| Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Benzyloxy)ethoxy]ethanol | |
CAS RN |
2050-25-1 | |
| Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(3S,4S,5S)-3-amino-4,5-dihydroxy-6-[[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1666728.png)